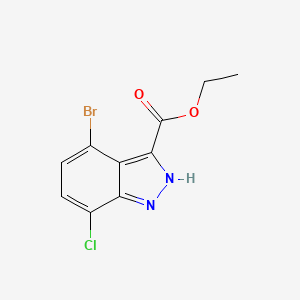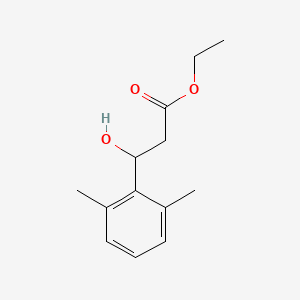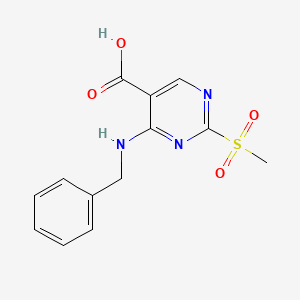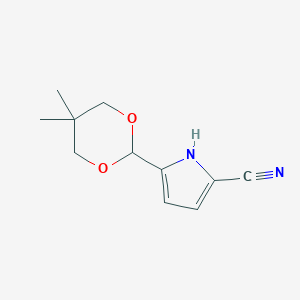
Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzonitrile.
Bromination: A regioselective bromination is performed to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with hydrazine to form the indazole ring.
Industrial Production Methods
The industrial production of this compound can be scaled up using the same synthetic route. The process involves:
Regioselective Bromination: Achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: Conducted in the presence of hydrazine hydrate, often under reflux conditions to ensure complete reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-bromo-1H-indazole-3-carboxylate: Similar structure but lacks the chlorine atom.
7-Bromo-4-chloro-1H-indazol-3-amine: Another derivative with different functional groups.
Uniqueness
Ethyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activities compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C10H8BrClN2O2 |
|---|---|
Peso molecular |
303.54 g/mol |
Nombre IUPAC |
ethyl 4-bromo-7-chloro-2H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-7-5(11)3-4-6(12)8(7)13-14-9/h3-4H,2H2,1H3,(H,13,14) |
Clave InChI |
GCUXVIWHTPIUFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC=C(C2=NN1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)



![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)



![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)


![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
